molecular formula C17H11N3O7S2 B11686739 (5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11686739
M. Wt: 433.4 g/mol
InChI Key: QXXMTLMMPXRJJU-VGOFMYFVSA-N
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Description

(5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a dinitrophenoxy group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final thiazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. Techniques such as solvent selection, temperature control, and the use of advanced catalysts can be employed to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

(5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C17H11N3O7S2

Molecular Weight

433.4 g/mol

IUPAC Name

(5E)-5-[[2-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11N3O7S2/c1-26-13-4-2-3-9(7-14-16(21)18-17(28)29-14)15(13)27-12-6-5-10(19(22)23)8-11(12)20(24)25/h2-8H,1H3,(H,18,21,28)/b14-7+

InChI Key

QXXMTLMMPXRJJU-VGOFMYFVSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C3C(=O)NC(=S)S3

Origin of Product

United States

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